2-Bromo-3-chloro-4-fluoro-6-nitrophenol
Description
2-Bromo-3-chloro-4-fluoro-6-nitrophenol is a polyhalogenated nitroaromatic compound with the molecular formula C₆H₂BrClFNO₃. The compound’s reactivity and physical properties are influenced by the electron-withdrawing effects of the nitro group and the steric/electronic contributions of the halogen atoms.
Properties
Molecular Formula |
C6H2BrClFNO3 |
|---|---|
Molecular Weight |
270.44 g/mol |
IUPAC Name |
2-bromo-3-chloro-4-fluoro-6-nitrophenol |
InChI |
InChI=1S/C6H2BrClFNO3/c7-4-5(8)2(9)1-3(6(4)11)10(12)13/h1,11H |
InChI Key |
QTEFPMNYPACWSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-fluoro-6-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the nitration of 2-bromo-3-chloro-4-fluorophenol using a mixture of sulfuric acid and nitric acid. The reaction is carried out at controlled temperatures to ensure the selective introduction of the nitro group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are often employed to purify the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of 2-amino-3-chloro-4-fluoro-6-nitrophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-chloro-4-fluoro-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-fluoro-6-nitrophenol involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or other biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-bromo-3-chloro-4-fluoro-6-nitrophenol with structurally related halogenated nitroaromatic compounds. Key parameters include molecular weight, substituent positions, and physicochemical properties.
Table 1: Comparative Analysis of Halogenated Nitrophenols
Key Observations:
Substituent Effects on Reactivity: The presence of fluorine at position 4 in 2-bromo-3-chloro-4-fluoro-6-nitrophenol enhances its electron-withdrawing character compared to non-fluorinated analogs like 4-bromo-2-chloro-6-nitrophenol. This increases acidity (lower pKa) and influences nucleophilic substitution reactions .
Physical Properties: The molecular weight of 2-bromo-3-chloro-4-fluoro-6-nitrophenol (~283.35 g/mol) is higher than that of analogs with fewer halogens (e.g., 236.00 g/mol for 4-bromo-2-fluoro-6-nitrophenol). This impacts solubility, with heavier halogenation favoring dissolution in non-polar solvents . Methoxy-substituted analogs (e.g., 2-bromo-4-methoxy-6-nitrophenol) exhibit improved solubility in polar solvents due to the electron-donating methoxy group, contrasting with the halogen-dominated hydrophobicity of the target compound .
Synthetic Utility: 4-Bromo-2-chloro-6-nitrophenol (CAS 58349-01-2) is a known intermediate in the synthesis of herbicides and pharmaceuticals, suggesting that the target compound’s additional fluorine substituent could enhance its utility in fluorinated drug candidates . The nitro group at position 6 in all listed compounds facilitates reduction to amino derivatives, a critical step in producing aniline-based polymers or bioactive molecules .
Thermal and Chemical Stability: Fluorine’s strong C-F bond contributes to the thermal stability of 4-bromo-2-fluoro-6-nitrophenol, a trait likely shared by the target compound. In contrast, chlorine and bromine substituents may increase susceptibility to photodegradation .
Biological Activity
2-Bromo-3-chloro-4-fluoro-6-nitrophenol (C6H2BrClFNO3) is a halogenated phenolic compound notable for its unique combination of bromine, chlorine, fluorine, and nitro groups. This structure imparts distinct chemical properties and biological activities that are of significant interest in various fields, including medicinal chemistry, agriculture, and environmental science.
| Property | Value |
|---|---|
| Molecular Formula | C6H2BrClFNO3 |
| Molecular Weight | 270.44 g/mol |
| IUPAC Name | 2-bromo-3-chloro-4-fluoro-6-nitrophenol |
| InChI Key | QTEFPMNYPACWSH-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C(=C1F)Cl)Br)O)N+[O-] |
Antimicrobial Properties
Research indicates that 2-Bromo-3-chloro-4-fluoro-6-nitrophenol exhibits notable antimicrobial activity. A study highlighted its effectiveness against various phytopathogens, demonstrating a broad spectrum of fungicidal activity. The compound showed significant inhibition rates against pathogens affecting crops such as wheat, apples, oranges, and Chinese cabbage. Specifically, the effective concentration (EC50) values were reported to be lower than those of several analogs, suggesting superior efficacy in controlling these pathogens .
The biological activity of this compound can be attributed to its ability to interact with cellular targets through redox reactions facilitated by the nitro group. The halogen atoms may also participate in halogen bonding with biological molecules, disrupting normal cellular processes. This mechanism is crucial for its application in agricultural chemicals aimed at controlling plant diseases .
Case Study 1: Fungicidal Activity
In a comparative study of fungicidal activities, 2-Bromo-3-chloro-4-fluoro-6-nitrophenol was tested against common agricultural pathogens. The results indicated that it had higher fungicidal activity than 4-fluorophenol and other related compounds. For instance:
- Pathogen: Gaeumannomyces graminis
- Inhibitory Concentration (IC) :
Case Study 2: Environmental Toxicity
Another study examined the environmental impact of similar nitrophenolic compounds on aquatic life. It was found that compounds like 2-Bromo-3-chloro-4-fluoro-6-nitrophenol could significantly affect fish populations by causing physiological stress and mortality through mechanisms such as vasodilation and disruption of respiratory functions .
Agricultural Applications
Due to its potent fungicidal properties, this compound is being explored as an effective agent in agricultural pest control. Its high efficacy against a variety of fungal pathogens positions it as a valuable tool for enhancing crop resilience.
Medicinal Chemistry
In medicinal chemistry, the compound is being investigated for its potential role in drug development. The presence of multiple halogens and a nitro group may allow for the design of novel therapeutic agents with specific biological activities .
Industrial Uses
Beyond agriculture and medicine, 2-Bromo-3-chloro-4-fluoro-6-nitrophenol serves as an intermediate in the synthesis of dyes and pigments, showcasing its versatility in industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
